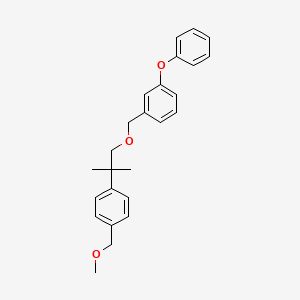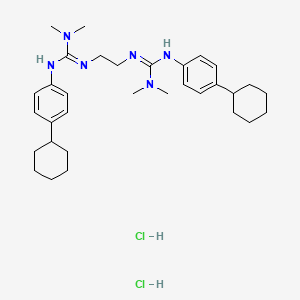
Dodecylammonium lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylammonium lactate is a chemical compound with the molecular formula C15H33NO3. It is formed by the combination of dodecylamine and lactic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecylammonium lactate can be synthesized through the reaction of dodecylamine with lactic acid. The reaction typically involves mixing equimolar amounts of dodecylamine and lactic acid in a solvent such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and heating processes. The reactants are combined in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecylammonium lactate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of dodecylamine and lactic acid.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. This compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions). The reaction conditions vary depending on the specific reagents used.
Major Products Formed
Oxidation: The major products include dodecylamide and lactic acid.
Reduction: The major products include dodecylamine and lactic acid.
Substitution: The major products depend on the specific reagents used but can include halogenated derivatives and substituted amines.
Applications De Recherche Scientifique
Dodecylammonium lactate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is used in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: It is used in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
Industry: It is used in the production of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of dodecylammonium lactate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. This property is utilized in various applications, such as emulsification, cell lysis, and drug solubilization. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to their solubilization and stabilization.
Comparaison Avec Des Composés Similaires
Dodecylammonium lactate can be compared with other similar compounds, such as:
Didecyldimethylammonium chloride: This compound is also a quaternary ammonium compound with surfactant properties. It is used as a disinfectant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, it is widely used as a disinfectant and preservative in various products.
Cetyltrimethylammonium bromide: This compound is used as a surfactant in molecular biology and biochemistry applications.
Uniqueness
This compound is unique due to its combination of dodecylamine and lactic acid, which imparts specific surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
7491-20-5 |
|---|---|
Formule moléculaire |
C15H33NO3 |
Poids moléculaire |
275.43 g/mol |
Nom IUPAC |
dodecylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C12H27N.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(4)3(5)6/h2-13H2,1H3;2,4H,1H3,(H,5,6) |
Clé InChI |
GVHKXTXVQJKDEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[NH3+].CC(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


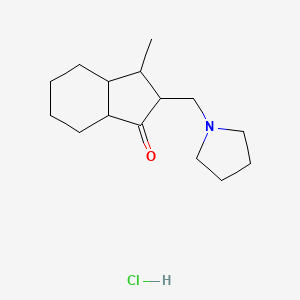

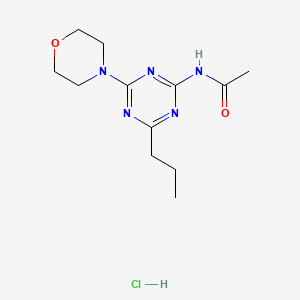

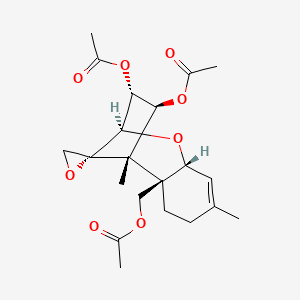
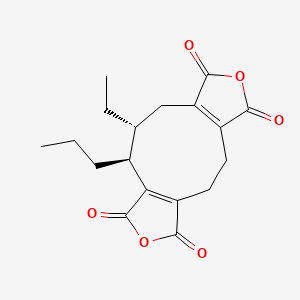
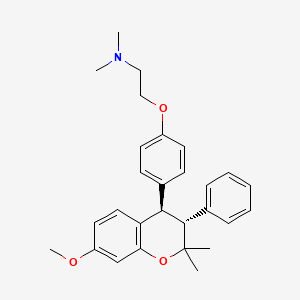
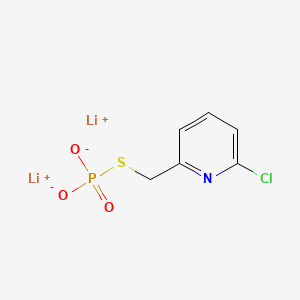
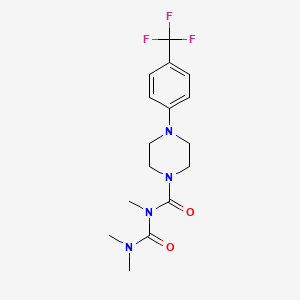
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)


